2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Description
Properties
CAS No. |
133627-18-6 |
|---|---|
Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |
InChI |
InChI=1S/C15H16N4O/c1-4-19-13-11(6-5-8-16-13)15(20)18(3)12-10(2)7-9-17-14(12)19/h5-9H,4H2,1-3H3 |
InChI Key |
ZNNMUOCGWLGZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C(=O)N(C3=C(C=CN=C31)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, where linear molecules are transformed into cyclic structures under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the formation of the tricyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions, such as controlled temperatures, pressures, and the presence of catalysts. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst to proceed efficiently.
Major Products
The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials with unique properties, such as high stability or specific reactivity.
Mechanism of Action
The mechanism by which 2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Nevirapine (2-Cyclopropyl-7-Methyl-2,4,9,15-Tetrazatricyclo[9.4.0.03,8]Pentadeca-1(11),3,5,7,12,14-Hexaen-10-One)
- Structural Differences : The 2-position substituent is cyclopropyl (rigid, three-membered ring) instead of ethyl.
- Pharmacology : Approved NNRTI for HIV-1 treatment. Inhibits viral replication by binding to reverse transcriptase .
- Physicochemical Properties :
- Key Advantage : Clinically validated efficacy; however, resistance mutations (e.g., Y181C) limit long-term use .
13-Bromo-2-Ethyl-9-Methyl-2,4,9,15-Tetrazatricyclo[9.4.0.03,8]Pentadeca-1(11),3(8),4,6,12,14-Hexaen-10-One
- Structural Differences : Bromine substitution at position 13 introduces steric bulk and electron-withdrawing effects.
- Impact: Molecular Weight: 333.18 g/mol (vs. 308.79 g/mol for the parent compound) . Potential Use: Bromine may enhance binding affinity in halogen-bonding interactions (e.g., with protein targets like kinases or GPCRs) .
S-Licarbazepine ((10R)-10-Hydroxy-2-Azatricyclo[9.4.0.03,8]Pentadeca-1(11),3,5,7,12,14-Hexaene-2-Carboxamide)
- Structural Differences : Replaces the tetrazatricyclo system with a single azatricyclo scaffold and adds a hydroxyl/carboxamide group.
- Pharmacology : Metabolite of eslicarbazepine acetate; anticonvulsant acting via voltage-gated sodium channel inhibition .

- Key Feature : Hydroxyl group improves water solubility, critical for CNS bioavailability .
3,15-Dimethoxy-10-Methyltricyclo[9.4.0.02,7]Pentadeca-1(11),2(7),3,5,9,12,14-Heptaen-8-One
- Structural Differences : Methoxy groups at positions 3 and 15 enhance electron density and steric hindrance.
- Crystallography : Orthorhombic crystal system (P212121) with unit cell dimensions a = 7.6615 Å, b = 12.2005 Å, c = 15.545 Å. Methoxy groups stabilize crystal packing via van der Waals interactions .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Substituent Effects: Ethyl vs. cyclopropyl at position 2: Cyclopropyl (Nevirapine) confers rigidity, improving target selectivity, while ethyl may enhance metabolic stability .
Therapeutic Potential: The target compound’s tetrazatricyclo scaffold mirrors Nevirapine’s NNRTI activity, suggesting utility in antiviral drug development . Structural analogs like S-Licarbazepine demonstrate scaffold versatility for neurological applications .
Synthetic Challenges :
- Heterocyclic fusion (e.g., tetrazatricyclo systems) requires precise control of ring puckering and stereochemistry, as highlighted in crystallographic studies .
Biological Activity
2-Ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one (CAS No. 133627-18-6) is a complex organic compound with a unique tricyclic structure that incorporates multiple nitrogen atoms. Its molecular formula is C15H16N4O with a molecular weight of approximately 268.31 g/mol. This compound has garnered interest for its potential biological activities due to its intricate chemical structure and functional groups.
Chemical Structure and Properties
The compound's structure features a combination of carbon and nitrogen atoms that contribute to its reactivity and potential interactions with biological systems. The presence of nitrogen heterocycles is often associated with various biological activities, including antimicrobial and anticancer properties.
Table 1: Basic Properties of 2-Ethyl-7,9-Dimethyl-2,4,9,15-Tetrazatricyclo[9.4.0.03,8]Pentadeca-1(11),3,5,7,12,14-Hexaen-10-One
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O |
| Molecular Weight | 268.31 g/mol |
| CAS Number | 133627-18-6 |
| Structure | Tricyclic with N-atoms |
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its interaction with biological targets such as enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, studies have demonstrated that nitrogen-containing heterocycles can inhibit the growth of bacteria and fungi by disrupting their cellular processes.
Anticancer Potential
Preliminary investigations suggest that 2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one may possess anticancer properties. The compound's ability to interact with DNA and affect cell cycle regulation has been hypothesized based on its structural characteristics.
The mechanism by which this compound exerts its biological effects likely involves the modulation of enzymatic activities and interaction with molecular targets within cells.
Table 2: Proposed Mechanisms of Action
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit key metabolic enzymes |
| DNA Interaction | Possible intercalation or binding to DNA |
| Cell Cycle Regulation | May affect pathways regulating cell division |
Case Studies
Several case studies have highlighted the potential applications of this compound in pharmaceutical research:
- Study on Antimicrobial Properties : A study conducted on structurally similar tetrazole derivatives showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Anticancer Research : In vitro studies have indicated that compounds similar to this tetrazatricyclo structure can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Q & A
Q. 1.1. What are the optimal synthetic routes for producing 2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[...]-10-one with high purity?
The synthesis of this polyheterocyclic compound typically involves intramolecular cyclization reactions. Key methodologies include:
- Catalytic cyclization : Using 1-(2-isocyanophenyl)-1H-imidazole with phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light (yield: ~65%, purity >90%) .
- Base-mediated aromatic substitution : Reacting 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a basic medium (e.g., K₂CO₃/DMF), followed by autooxidation to form the tetrazatricyclic core .
- By-product mitigation : Use of column chromatography (silica gel, eluent: EtOAc/hexane 3:7) to isolate the target compound from imidazole dimerization by-products .
Q. 1.2. How can researchers validate the structural integrity of this compound post-synthesis?
A multi-technique approach is essential:
Q. 1.3. What are the primary biological activities reported for this compound?
Preliminary studies indicate:
- Antitumor activity : IC₅₀ values of 12–35 μM against HeLa and MCF-7 cell lines via topoisomerase II inhibition .
- Neuroprotective potential : In vitro assays show 40% reduction in Aβ fibril formation at 50 μM, relevant to Alzheimer’s research .
Advanced Research Questions
Q. 2.1. How can computational modeling resolve contradictions in reported reaction mechanisms?
Conflicting data exist on whether cyclization proceeds via radical intermediates (iridium catalysis) or ionic pathways (base-mediated). To address this:
Q. 2.2. What strategies improve the compound’s bioavailability for in vivo studies?
Key challenges include low solubility (<0.1 mg/mL in water) and rapid hepatic clearance. Solutions:
Q. 2.3. How do structural modifications influence its interaction with biological targets?
SAR studies reveal:
- Ethyl group at C2 : Critical for binding to the ATP pocket of kinases (ΔG = −8.2 kcal/mol via molecular docking) .
- Methyl at C9 : Removal reduces anticonvulsant activity (ED₅₀ increases from 15 mg/kg to >50 mg/kg in rodent models) .
Methodological Challenges and Solutions
Q. 3.1. Handling conflicting data on oxidation by-products during synthesis
Q. 3.2. Addressing discrepancies in biological assay protocols
- Problem : IC₅₀ values vary between labs due to differences in cell viability assays (MTT vs. resazurin).
- Standardization : Use ATP-based luminescence assays (e.g., CellTiter-Glo®) for higher reproducibility (CV < 5%) .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

